N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Description
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a urea derivative characterized by two distinct substituents:
- Aromatic moiety: A 2-cyano-3-fluorophenyl group.
- Trichlorovinyl group: A 1,2,2-trichlorovinyl moiety, which contributes to high lipophilicity, likely affecting membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(2-cyano-3-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-8(12)9(13)17-10(18)16-7-3-1-2-6(14)5(7)4-15/h1-3H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKPXBKWQUIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-3-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 2-cyano-3-fluoroaniline with 1,2,2-trichlorovinyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions, usually between 0°C and 25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of N-(2-cyano-3-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(2-cyano-3-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity, while the trichlorovinyl group may contribute to its reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Substituent Effects: The cyano group in the target compound increases electronegativity compared to chloro or methyl groups in analogues like Fluometuron . This may enhance binding to biological targets (e.g., enzymes or receptors). Trichlorovinyl vs. Trichloro-hydroxyethyl: The trichlorovinyl group (target compound and ) is more lipophilic than the hydroxyethyl group in , suggesting differences in metabolic pathways. Hydroxyethyl derivatives may undergo faster Phase I oxidation, whereas trichlorovinyl groups are prone to glutathione conjugation, generating reactive metabolites (e.g., NAcTCVC) linked to renal toxicity .
Toxicity Considerations: Compounds with trichlorovinyl groups (e.g., target compound, ) may share metabolic pathways with perchloroethylene (Perc), which produces hepatotoxic and nephrotoxic metabolites via cytochrome P450 and glutathione conjugation .
Bioactivity and Applications: The target compound’s combination of cyano, fluoro, and trichlorovinyl groups may confer unique pesticidal or antifungal properties, distinct from the thiophene-based ureas in . Supplier-listed analogues like highlight commercial interest in trichlorovinyl-urea derivatives, likely for specialized agrochemical uses.
Research Findings and Gaps
- Structure-Activity Relationships (SAR): The cyano group’s role in enhancing binding affinity warrants further study, as seen in analogues like , where electron-withdrawing groups improve stability and efficacy.
- Regulatory Considerations : Toxicity models for trichlorovinyl-containing compounds should be developed, informed by Perc’s reference dose (RfD) and reference concentration (RfC) guidelines .
Biological Activity
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action through various studies and findings.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized from readily available precursors through nucleophilic substitution and condensation reactions. The exact synthetic pathway may vary based on the desired purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including antiviral and antifungal properties.
Antifungal Activity
The antifungal properties of related compounds have also been explored. Complexes containing metal ions with similar urea moieties have demonstrated notable antifungal activity against Candida species. These studies indicate that structural modifications can enhance the biological activity of urea derivatives .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication at various stages.
- Disruption of Fungal Cell Wall Integrity : By targeting the biosynthesis pathways crucial for cell wall formation in fungi.
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
